N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound notable for its potential therapeutic applications. It features a unique structure that combines various functional groups, making it an interesting subject for medicinal chemistry research. This compound has been studied for its anti-inflammatory, analgesic, and anticancer properties, highlighting its significance in pharmaceutical development.
The compound's IUPAC name is N-[2-[3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide. It is classified as an amide derivative, specifically a benzamide, which is a type of carboxamide. The molecular formula of this compound is , and it has a molecular weight of approximately 453.56 g/mol .
The synthesis of N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves several steps:
These reactions are often performed under controlled conditions such as temperature and solvent choice to optimize yield and purity .
The molecular structure of N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide can be represented using various structural formulas:
COC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4
OVMIAVPLRUPVKJ-UHFFFAOYSA-N
The compound contains multiple aromatic rings, a thioether linkage, and an amide functional group, contributing to its biological activity .
N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo several chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to investigate structure-activity relationships .
Research indicates that compounds with similar structures exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide exhibits several notable physical and chemical properties:
These properties influence its bioavailability and pharmacokinetics in potential therapeutic applications .
N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide has potential applications in various fields:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5